γ-Glutamylvaline (γ-Glu-Val) is a naturally occurring dipeptide and a member of the γ-glutamylpeptide family. γ-Glutamylpeptides are characterized by a γ-glutamyl linkage, wherein the carboxyl group of the glutamic acid residue forms an amide bond with the amino group of the subsequent amino acid, rather than the typical α-carboxyl linkage found in most peptides [].
Foodstuffs: It has been identified in fermented foods such as fish sauces [, ], cheese [], and shrimp paste [].
Biological Samples: γ-Glu-Val has been detected in HeLa cells [] and human follicular fluids [].
Kokumi Taste Enhancement: It is recognized as a kokumi peptide, contributing to the long-lasting, mouthfulness, and thickness sensations in various foods [, , , , ].
Synthesis Analysis
Enzymatic Synthesis: γ-Glu-Val can be produced enzymatically using γ-glutamyl-valine synthase, an enzyme found in certain microorganisms like Kocuria rosea []. This enzyme catalyzes the formation of the γ-glutamyl bond between glutamic acid and valine.
Mutant Enzyme Synthesis: Researchers have engineered mutant forms of glutamate-cysteine ligase (gshA) to enhance γ-Glu-Val production []. These mutant enzymes exhibit altered substrate specificity, enabling the efficient synthesis of γ-Glu-Val from glutamic acid and valine.
Molecular Structure Analysis
The molecular structure of γ-Glu-Val has been determined using X-ray crystallography []. Key structural features include:
Chemical Reactions Analysis
Calcium-Sensing Receptor (CaSR) Activation: γ-Glu-Val has been shown to activate CaSR, a G protein-coupled receptor found in various tissues, including taste buds [, ]. Activation of CaSR in taste receptor cells is believed to modulate taste perception, potentially enhancing the kokumi taste sensation.
Applications
Food Industry:
Kokumi Enhancement: γ-Glu-Val is a promising natural flavor enhancer for a variety of food products, particularly those with reduced fat content [, ]. It can improve the mouthfulness, thickness, and continuity of savory and sweet foods, including soups, sauces, dairy products, and processed meats.
Related Compounds
γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly)
Compound Description: γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly) is a tripeptide exhibiting kokumi taste, a flavour characteristic associated with continuity, mouthfulness, and thickness in food. [] It is a potent kokumi peptide, activating the calcium-sensing receptor (CaSR). [] Studies reveal its presence in various fermented foods like fish sauces and cheese. [, , ] Notably, γ-Glu-Val-Gly significantly enhances the sensory attributes of chicken soup, reduced-fat peanut butter, and custard cream. []
Relevance: γ-Glu-Val-Gly is structurally similar to Glu-Val, with an additional glycine residue at the C-terminal end. Both compounds share the Glu-Val sequence, but γ-Glu-Val-Gly's additional glycine contributes to its unique kokumi taste and CaSR activation properties, unlike Glu-Val. []
γ-Glu-Abu
Compound Description: γ-Glu-Abu is a dipeptide that functions as a kokumi-imparting agent. [, ] It plays a crucial role in imparting kokumi flavor to food products and beverages. [, ]
Compound Description: Diacetylsplenopentine is a synthetic peptide derivative of splenopentine, a pentapeptide with immunomodulatory properties. [] Tritium-labeled diacetylsplenopentine was synthesized for research purposes, utilizing catalytic dehalotritiation of the corresponding diiodopeptides. []
Relevance: The relevance of diacetylsplenopentine to Glu-Val lies in its C-terminal sequence, -Glu-Val-Tyr-OH, which encompasses the Glu-Val dipeptide. This structural similarity suggests a potential relationship in their biological activities or functions. []
Compound Description: This pentapeptide is a synthetic analog of a substrate for vitamin K-dependent carboxylation. The unusual amino acid "X" replaces glutamic acid in the natural substrate. [] Studies showed this analog undergoes carboxylation solely at the glutamyl residue, unlike its dinitrile precursor or the analog with two "X" residues. []
Relevance: The Phe-Leu-X-Glu-Val peptide contains the Glu-Val sequence at its C-terminus, directly linking it to Glu-Val. This structural similarity is significant despite the presence of the modified amino acid "X" and other amino acids in the peptide sequence. []
Asp-Glu-Val-Asp (DEVD)
Compound Description: DEVD is a tetrapeptide sequence recognized by specific proteases called caspases, particularly caspase-3, which plays a critical role in apoptosis. [, , ] Modified versions of DEVD, like DEVD-MAC (a fluorogenic substrate) and DEVD-CHO (an inhibitor), are commonly used to study caspase activity. [, , ]
Relevance: Although not structurally identical, the DEVD sequence is relevant to Glu-Val because it demonstrates the biological significance of the Glu-Val motif in a different context, particularly in enzymatic recognition and apoptosis. [, , ]
Tyr-Val-Ala-Asp (YVAD)
Compound Description: YVAD is another tetrapeptide sequence recognized by caspases, specifically caspase-1. [, ] Like DEVD, modified forms like YVAD-cmk and YVAD-amc are used as tools to study caspase activity and its role in cellular processes. [, ]
Relevance: Although YVAD shares no direct structural similarity with Glu-Val, its presence in caspase substrates highlights the importance of short peptide sequences in specific biological interactions, particularly in protease recognition and apoptosis, a context where Glu-Val may also play a role. [, ]
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